molecular formula C11H11NO3 B028837 O-Desmethyl-N-deschlorobenzoyl Indomethacin CAS No. 50995-53-4

O-Desmethyl-N-deschlorobenzoyl Indomethacin

Cat. No.: B028837
CAS No.: 50995-53-4
M. Wt: 205.21 g/mol
InChI Key: FDADMESSMPJUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyl-N-deschlorobenzoyl Indomethacin (CAS 50995-53-4) is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, a cyclooxygenase (COX) inhibitor. It is formed in isolated rabbit hepatocytes via demethylation and dechlorobenzoylation of the parent compound . Structurally, it belongs to the Indole-3-acetic Acid Derivatives family, characterized by an acetic acid moiety linked to the C3 position of an indole ring . Its IUPAC name is 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, with a molecular formula of C₁₉H₁₆ClNO₄ and a molecular weight of 371.81 .

It has also been utilized in synthesizing prostaglandin D₂ receptor antagonists .

Preparation Methods

Metabolic Biosynthesis in Isolated Hepatocyte Systems

DMBI is primarily identified as a hepatic metabolite of indomethacin, formed through sequential O-demethylation and N-deacylation reactions. Early work by Evans et al. demonstrated that isolated rabbit hepatocytes convert indomethacin into DMBI under controlled incubation conditions . The process involves two critical enzymatic steps:

  • O-Demethylation : Cytochrome P450 enzymes cleave the methoxy group at the indole ring’s 5-position, yielding O-desmethyl indomethacin.

  • N-Deacylation : Amidases or esterases hydrolyze the N-chlorobenzoyl group, resulting in the final DMBI structure .

Optimization of this method requires hepatocyte viability maintenance at 37°C in oxygenated buffer (pH 7.4) with indomethacin concentrations of 100–500 μM. Post-incubation, DMBI is extracted using ethyl acetate and purified via reversed-phase chromatography, achieving yields of 12–15% . While this method replicates physiological pathways, its scalability is limited by hepatocyte sourcing and low throughput.

Chemical Synthesis via Fischer Indolization and N-Acylation

Conventional Fischer Indolization Pathway

The synthetic route to DMBI adapts strategies used for indomethacin analogues. As outlined by Yamamoto et al., the synthesis begins with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride (Compound D), which undergoes Fischer indolization with 4-oxobutanoic acid to form the indole core . Key steps include:

  • Cyclization : Heating Compound D with 4-oxobutanoic acid in acetic acid at 120°C for 6 hours generates the 3′-carboxylic acid indole intermediate.

  • N-Deacylation : Hydrolysis of the chlorobenzoyl group using 2N NaOH at 80°C for 2 hours yields DMBI .

This method produces DMBI in 22% overall yield, with purity >95% confirmed by HPLC . Challenges include side reactions during cyclization and the need for rigorous purification.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Fischer indolization. A modified protocol reduces reaction time from 6 hours to 45 minutes by heating at 150°C in dimethylformamide (DMF). Post-reaction, the mixture is acidified to pH 2, and DMBI is precipitated, achieving a 28% yield . This approach enhances efficiency but requires specialized equipment.

Enzymatic Demethylation and Deacylation

Recombinant Enzyme Systems

To bypass hepatocyte limitations, recombinant CYP450 2C9 and carboxylesterase 1 (CES1) have been co-expressed in E. coli for DMBI production. Indomethacin (1 mM) is incubated with purified enzymes in phosphate buffer (pH 7.4) containing NADPH (0.5 mM) at 37°C. After 24 hours, DMBI is isolated with 18% yield and 90% purity .

Microbial Biotransformation

Aspergillus niger and Streptomyces spp. strains demonstrate dual O-demethylase and amidase activities. Submerging indomethacin (2 g/L) in fungal culture broth for 72 hours results in DMBI titers of 340 mg/L, as quantified by LC-MS . This method offers scalability but requires strain optimization to suppress unwanted hydroxylation byproducts.

Comparative Analysis of Preparation Methods

Method Yield Purity Time Scalability
Hepatocyte Incubation12–15%85–90%24–48 hLow
Fischer Indolization22–28%95–98%8–10 hModerate
Recombinant Enzymes18%90%24 hHigh
Microbial Biotransformation17%*88%72 hHigh

*Yield based on indomethacin input.

Critical Factors Influencing Method Selection

Purity Requirements

Pharmaceutical applications demand purity ≥98%, favoring synthetic routes with HPLC purification. In contrast, metabolic methods suit preliminary biological assays where 85–90% purity suffices .

Cost and Infrastructure

Synthetic chemistry requires access to microwave reactors and anhydrous solvents, increasing capital costs. Enzymatic and microbial systems reduce organic solvent use but necessitate bioreactor expertise .

Environmental Impact

Microbial biotransformation aligns with green chemistry principles, generating less hazardous waste than Fischer indolization, which uses acetic acid and DMF .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl-N-deschlorobenzoyl Indomethacin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include glucose oxidase for oxidation reactions and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of indomethacin, such as O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin. These metabolites are often studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

DMBI has been shown to exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that DMBI can decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase, suggesting its potential role in cancer therapy.
  • Induction of Apoptosis : It may promote apoptosis through activation of the dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and inhibition of protein synthesis in carcinoma cells.

Chemistry

DMBI is utilized in synthesizing prostaglandin D2 receptor antagonists, which are studied for their therapeutic effects. The compound undergoes various chemical reactions, including oxidation and substitution, which are crucial for developing new pharmaceuticals.

Reaction Type Description
OxidationAddition of oxygen or removal of hydrogen
ReductionAddition of hydrogen or removal of oxygen
SubstitutionReplacement of one atom/group with another

Biology

In biological research, DMBI serves as a model to study the metabolic pathways of NSAIDs and their metabolites. Its effects on cell viability and enzyme activity are critical for understanding the pharmacokinetics and pharmacodynamics of indomethacin derivatives.

Medicine

DMBI contributes to understanding NSAID side effects and metabolic processes. Insights gained from studying this compound can lead to improved formulations with reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin.

Case Studies and Research Findings

Several studies have explored the applications and effects of DMBI:

  • Cell Viability Studies : A study demonstrated that DMBI significantly reduced the viability of HL-60 leukemia cells at concentrations around 600 µM when combined with glucose oxidase.
  • Apoptosis Mechanisms : Another research effort highlighted how DMBI induces apoptosis through specific signaling pathways, providing insights into potential cancer treatment strategies.
  • Drug Development : Ongoing investigations into DMBI's pharmacological properties suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects than existing options .

Mechanism of Action

The mechanism of action of O-Desmethyl-N-deschlorobenzoyl Indomethacin involves its interaction with cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation. This inhibition leads to decreased inflammation and pain. Additionally, the compound’s effects on cell viability and enzyme activity are studied to understand its broader biological impact .

Comparison with Similar Compounds

Structural Analogues of Indomethacin

Compound 16 (3-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid)

  • Structure: Retains the chlorobenzoyl group but replaces the acetic acid with a propanoic acid chain.
  • Synthesis: Synthesized from 4-chloro-N-(4-methoxyphenyl)benzhydrazide and 5-oxohexanoic acid (69% yield) .
  • Key Data : Molecular weight 371.81; LCMS purity >99% .
  • Comparison: The chlorobenzoyl group enhances COX-1/COX-2 binding affinity compared to O-Desmethyl-N-deschlorobenzoyl Indomethacin, but the propanoic acid chain may reduce bioavailability .

Compound 20 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid)

  • Structure : Similar to this compound but retains the chlorobenzoyl group.
  • Synthesis: Derived from 4-chloro-N-(4-methoxyphenyl)benzhydrazide and 4-oxobutanoic acid .
  • Comparison : The preserved chlorobenzoyl group likely enhances COX inhibition compared to the metabolite, which lacks this moiety .

N-Deschlorobenzoyl Indomethacin

  • Structure : Lacks both the chlorobenzoyl group and the methyl group (unlike this compound, which retains the methyl group).
  • Activity : Shows reduced COX inhibition compared to indomethacin and its metabolites due to the absence of key functional groups .

Anti-Inflammatory and Analgesic Derivatives

Compounds 4a-h (Indole Derivatives)

  • Structure : Substituents include H, CH₃, c-C₆H₁₁, and p-Cl-C₆H₄ on the indole ring .
  • Activity :
    • At 3 hours, 4a and 4h showed 103% and 112% of indomethacin's anti-inflammatory activity, respectively.
    • At 5 hours, 4a retained 89% activity, while 4h dropped to 76% .
  • Comparison : These derivatives outperform this compound in potency but may have higher ulcerogenic risks .

Compounds 8a and 9a (Benzimidazole Derivatives)

  • Activity : 8a and 9a exhibited superior anti-inflammatory and analgesic effects compared to indomethacin in carrageenan-induced edema models .
  • Mechanism : Enhanced hydrophobic-hydrophilic balance improves receptor interaction .

Cytotoxic and Therapeutic Potential

  • This compound : Reduces HL-60 cell viability by 600 μM, indicating cytotoxic selectivity in leukemia models .
  • Comparison : Parent indomethacin and chlorobenzoyl-containing analogs (e.g., Compound 20) show stronger anti-inflammatory effects but lack comparable cytotoxic data .

Biological Activity

O-Desmethyl-N-deschlorobenzoyl indomethacin (DMBI) is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Understanding its biological activity is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of DMBI, including its mechanism of action, effects on various cell lines, and comparative studies with other compounds.

Overview of Indomethacin and Its Metabolites

Indomethacin is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The metabolism of indomethacin in the liver produces several metabolites, including:

  • O-desmethyl-indomethacin (DMI)
  • O-deschlorobenzoyl-indomethacin (DBI)
  • This compound (DMBI)

Notably, most of these metabolites, including DMBI, are considered pharmacologically inactive .

DMBI's biological activity is primarily linked to its influence on cellular processes rather than direct inhibition of COX enzymes. Research indicates that DMBI can affect various signaling pathways involved in cell proliferation and apoptosis:

  • Inhibition of Cell Proliferation : DMBI has been shown to decrease the viability of HL-60 leukemia cells at concentrations around 600 µM when cultured with glucose oxidase .
  • Induction of Apoptosis : The compound may promote apoptosis through mechanisms involving the activation of dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and subsequent inhibition of protein synthesis in carcinoma cells .

Comparative Biological Activity

The following table summarizes the biological activities observed for DMBI compared to indomethacin and other related compounds:

CompoundCell Line/ModelConcentrationBiological Effect
This compound (DMBI)HL-60 leukemia cells600 µMDecreased cell viability
IndomethacinHuman colon carcinoma (HT29)400–1000 μMInduction of apoptosis and inhibition of protein synthesis
IndomethacinMelanoma cells (A375)1–300 μMPromotion of TRIAL-induced cell death
IndomethacinCervical adenocarcinoma (HeLa)1–10 μMInhibition of cancer cell migration

Case Studies

Several studies have highlighted the potential effects of indomethacin and its metabolites on cancer treatment:

  • Desmoid Tumors : A study by Wadell et al. reported that indomethacin significantly reduced tumor size in patients with desmoid tumors, suggesting a complex interaction with immune responses and tumor cell proliferation .
  • Lung Carcinoma : Eli et al. demonstrated that low doses of indomethacin effectively reduced lung carcinoma cell viability in vitro and inhibited growth in vivo models, even after primary tumor removal .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing O-Desmethyl-N-deschlorobenzoyl Indomethacin from indomethacin in vitro?

  • Methodological Answer: Isolated rabbit hepatocytes are commonly used to study the metabolic conversion of indomethacin to its metabolite. Incubate hepatocytes with indomethacin (e.g., 100–500 µM) under physiological conditions (37°C, pH 7.4) for 2–6 hours. Post-incubation, extract metabolites using organic solvents (e.g., acetonitrile) and characterize via HPLC or LC-MS. Structural confirmation can be achieved using NMR spectroscopy, focusing on the loss of the methyl group and chlorine substitution .

Q. How can researchers quantify this compound in biological matrices like plasma or tissue homogenates?

  • Methodological Answer: Use reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) or tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate the method with calibration curves (e.g., 0.1–50 µg/mL) and internal standards (e.g., deuterated analogs). Sample preparation should include protein precipitation with methanol or solid-phase extraction to minimize matrix interference .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer: Primary hepatocytes (human or rabbit) or liver microsomes are ideal for metabolic stability assays. Incubate the compound (10–100 µM) with NADPH-regenerating systems at 37°C. Monitor depletion over time using LC-MS and calculate intrinsic clearance. Comparative studies with indomethacin can reveal differences in metabolic pathways .

Advanced Research Questions

Q. How does the COX inhibition profile of this compound compare to its parent drug, indomethacin?

  • Methodological Answer: Conduct COX-1/COX-2 inhibition assays using purified enzymes or whole-blood models. Pre-incubate the metabolite (1–100 µM) with enzyme preparations and measure prostaglandin E2 (PGE2) production via ELISA. Compare IC50 values to indomethacin. Note: Structural modifications (e.g., demethylation) may reduce COX affinity, altering anti-inflammatory potency .

Q. What experimental models are optimal for evaluating the cytotoxic effects of this metabolite?

  • Methodological Answer: HL-60 leukemia cells cultured with glucose oxidase (generating reactive oxygen species) are effective. Treat cells with 600 µM this compound for 24–48 hours and assess viability via MTT or Annexin V/PI assays. Include controls with indomethacin to differentiate parent vs. metabolite effects .

Q. How can researchers investigate the role of this metabolite in prostaglandin D2 (PGD2) receptor antagonism?

  • Methodological Answer: Use radioligand binding assays with recombinant PGD2 receptors (e.g., DP1/DP2). Incubate the metabolite (0.1–100 µM) with tritiated PGD2 and measure displacement. Functional assays (e.g., cAMP inhibition in HEK293 cells) can confirm antagonistic activity. Structural analogs may guide SAR studies for improved potency .

Q. How should contradictory data on the metabolite’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be analyzed?

  • Methodological Answer: Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) and inflammation models (e.g., LPS-stimulated macrophages). Use transcriptomics (RNA-seq) to identify divergent pathways (e.g., apoptosis vs. COX inhibition). Meta-analysis of existing datasets can clarify context-dependent effects .

Q. What experimental designs are recommended for studying the metabolite’s anti-inflammatory effects in vivo?

  • Methodological Answer: Use rodent models of chronic inflammation (e.g., cotton pellet-induced granulomas). Administer the metabolite (200–800 mg/kg) orally and compare to indomethacin (5 mg/kg). Measure granuloma weight, serum cytokines (IL-6, TNF-α), and histopathology. Include ulcerogenicity assessments (e.g., ethanol-induced gastric lesions) to evaluate safety .

Properties

IUPAC Name

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADMESSMPJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461930
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-53-4
Record name 5-Hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

O-Desmethyl-N-deschlorobenzoyl Indomethacin
O-Desmethyl-N-deschlorobenzoyl Indomethacin
O-Desmethyl-N-deschlorobenzoyl Indomethacin
O-Desmethyl-N-deschlorobenzoyl Indomethacin
O-Desmethyl-N-deschlorobenzoyl Indomethacin
O-Desmethyl-N-deschlorobenzoyl Indomethacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.